n-Cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide
Description
Properties
Molecular Formula |
C11H13Cl2N3O2 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-8-5-14-16(11(18)10(8)13)6-9(17)15-7-3-1-2-4-7/h5,7H,1-4,6H2,(H,15,17) |
InChI Key |
LGJKVXCSHWOXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopentyl group introduces a compact, lipophilic substituent compared to bulkier aryl sulfonamides in analogs (e.g., Compound 6, 15). This may enhance membrane permeability but reduce polar interactions with PRMT5’s substrate-binding pocket.
- Sulfonamide-containing analogs (Compounds 2, 6, 10, 15) feature hydrogen-bond donors/acceptors critical for binding to PRMT5’s substrate adaptor proteins, a feature absent in the cyclopentyl derivative.
Physicochemical and Spectral Properties
Q & A
Q. What are the optimized synthetic routes for preparing n-cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid and cyclopentylamine. A typical protocol involves activating the carboxylic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60°C, followed by reaction with the amine in the presence of triethylamine (TEA) as a base . Purification is achieved via prep-HPLC, yielding the product as a white solid (79% yield). Alternative routes may use coupling agents like HATU or EDCI for milder conditions .
Q. Table 1: Key Reaction Parameters
| Reactant | Solvent | Temperature | Catalyst/Base | Yield |
|---|---|---|---|---|
| 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetic acid | THF | 60°C | TEA | 79% |
| Cyclopentylamine | DCM | 25°C | EDCI/DMAP | 65–70% (hypothetical extrapolation) |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural validation relies on LCMS (retention time: ~3.22 min; [M+H]⁺ observed at m/z 459.0205 vs. calculated 459.0660) and ¹H NMR (DMSO-d₆, δ 8.30–4.99 ppm for pyridazine and acetamide protons) . Discrepancies in HRMS data (e.g., 0.0455 mass error) may arise from isotopic impurities or ion suppression, necessitating orthogonal techniques like ¹³C NMR or X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between calculated and observed HRMS values (e.g., m/z 459.0205 vs. 459.0660 ) may indicate incomplete purification or salt forms. To address this:
Q. What strategies optimize yield in large-scale synthesis while minimizing side products?
- Methodological Answer : Key factors include:
- Solvent selection : THF or DCM minimizes byproduct formation vs. polar aprotic solvents like DMF .
- Temperature control : Slow addition of amines at 0°C reduces exothermic side reactions (e.g., hydrolysis of activated acid intermediates) .
- Catalyst tuning : Substituents on the pyridazine ring (e.g., 4,5-dichloro groups) increase electrophilicity, but steric hindrance from the cyclopentyl group may require longer reaction times (12–24 hr) .
Q. Table 2: Yield Optimization Case Study
| Entry | Scale (mmol) | Solvent | Time (hr) | Yield |
|---|---|---|---|---|
| 1 | 0.3 | THF | 0.5 | 79% |
| 2 | 10 | DCM | 24 | 68% |
Q. How does the electronic nature of the pyridazine ring influence reactivity in downstream modifications?
- Methodological Answer : The 4,5-dichloro-6-oxopyridazine moiety is electron-deficient, enabling nucleophilic aromatic substitution (SNAr) at the 3-position. For example:
- Sulfonylation : React with sulfonyl chlorides (e.g., N,N-dimethylsulfamoyl chloride) in THF/TEA to introduce sulfonamide groups (25% yield ).
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, though steric bulk from the cyclopentyl group may require bulky ligands (e.g., SPhos) .
Data Contradiction Analysis
Q. Why do reported yields vary for analogous compounds with similar substituents?
- Methodological Answer : Variations arise from:
- Steric effects : Bulky substituents (e.g., 4-methylphenyl vs. cyclopentyl) hinder amine coupling, reducing yields by 10–15% .
- Purification challenges : Hydrophobic derivatives (logP > 3) may precipitate prematurely, requiring gradient HPLC with acetonitrile/water (0.1% formic acid) .
- Salt formation : Hydrochloride salts (common in final products) can inflate mass yields but complicate stoichiometric calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
